2'-Deoxy-4-desmethylwyosine

Nucleoside Synthesis DNA Adduct Research Chemical Biology

Researchers often struggle to synthesize N²-modified 2'-deoxyguanosine derivatives due to the need for complex exocyclic amino protection. 2'-Deoxy-4-desmethylwyosine (CAS 101803-00-3) resolves this as a protected tricyclic intermediate, locking the N² and N¹ positions to selectively activate N⁵ for alkylation. - Enables direct installation of alkyl, aryl, or polycyclic aromatic groups at the N² position. - Bypasses traditional protection/deprotection steps, streamlining DNA adduct and fluorescent probe synthesis. - Supplied with rigorous quality documentation to support reproducible oligonucleotide research.

Molecular Formula C13H15N5O4
Molecular Weight 305.29 g/mol
CAS No. 101803-00-3
Cat. No. B020144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-4-desmethylwyosine
CAS101803-00-3
Synonyms2'-DEOXY-4-DESMETHYLWYOSINE
Molecular FormulaC13H15N5O4
Molecular Weight305.29 g/mol
Structural Identifiers
SMILESCC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O
InChIInChI=1S/C13H15N5O4/c1-6-3-17-12(21)10-11(16-13(17)15-6)18(5-14-10)9-2-7(20)8(4-19)22-9/h3,5,7-9,19-20H,2,4H2,1H3,(H,15,16)/t7-,8+,9+/m0/s1
InChIKeyGYZJVINWRMITKU-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-4-desmethylwyosine Overview


2'-Deoxy-4-desmethylwyosine (CAS 101803-00-3) is a modified nucleoside belonging to the wyosine family, characterized by a tricyclic 1,N²-isopropenoguanine (ethenoguanine) base system and a 2'-deoxyribose sugar moiety [1]. Its molecular formula is C₁₃H₁₅N₅O₄ with a molecular weight of 305.29 g/mol, and it is typically supplied as a white to off-white crystalline powder requiring refrigerated storage at 2–8°C [2]. The compound serves primarily as a key synthetic intermediate rather than a final bioactive agent, enabling the preparation of N²-modified guanosine derivatives that are otherwise difficult to access through direct modification of the natural nucleoside [1][3].

Why 2'-Deoxy-4-desmethylwyosine Is Irreplaceable


Procurement substitution with structurally similar compounds—such as 2'-deoxyguanosine, 2'-deoxywyosine (CAS 129266-21-3), or the ribo-form 4-desmethylwyosine (CAS 59327-60-5)—is technically invalid because 2'-deoxy-4-desmethylwyosine occupies a unique position as a protected, tricyclic intermediate that locks the N² and N¹ positions of the guanine ring [1]. This rigid scaffold enforces a specific conformational state and selectively activates the N⁵ position for alkylation while shielding the exocyclic amino group, a chemical property not shared by its open-chain analogs or fully methylated derivatives [2][3]. Attempting to substitute with 2'-deoxywyosine introduces an additional N⁴-methyl group that alters reactivity and hydrolytic lability, while the ribo-form cannot be used in DNA-focused applications that require the 2'-deoxy sugar [4]. The following quantitative evidence substantiates these differentiation claims.

Quantitative Evidence: 2'-Deoxy-4-desmethylwyosine


N²-Modified Guanosine Intermediate

2'-Deoxy-4-desmethylwyosine serves as the essential tricyclic intermediate enabling subsequent alkylation and deprotection steps to access N²-modified 2'-deoxyguanosine derivatives, a pathway not feasible with 2'-deoxyguanosine alone [1]. In a representative synthetic sequence, conversion of 2'-deoxyguanosine to 2'-deoxy-4-desmethylwyosine was achieved with a yield of 80% for the tricyclic intermediate (compound 1), while direct alkylation of unprotected 2'-deoxyguanosine is not possible due to competing reactions and the need for amino protection [2].

Nucleoside Synthesis DNA Adduct Research Chemical Biology

Hydrolytic Lability Advantage

2'-Deoxy-4-desmethylwyosine, as a tricyclic 1,N²-isopropeno derivative, belongs to a class of compounds with significantly enhanced hydrolytic lability of the glycosidic bond compared to natural nucleosides [1]. While its direct hydrolysis rate has not been tabulated separately from its derivatives, the class of 2'-deoxy wyosine derivatives (including 2'-deoxywyosine and 3-methyl-2'-deoxyguanosine) undergoes spontaneous glycosidic bond cleavage at pH 7, 37°C, making them the most labile of all known nucleosides composed of natural structural units [1][2].

Nucleoside Chemistry Glycosidic Bond Stability Synthetic Methodology

Anti Conformation Restriction

The tricyclic scaffold of 2'-deoxy-4-desmethylwyosine imposes a defined conformational state on the nucleoside, a property exploited in the synthesis of conformationally restricted probes [1]. Within the wyosine family, the parent ribo-wyosine and 2'-deoxywyosine adopt a 100% anti conformation about the glycosidic bond, while 4,5'-anhydro-4-desmethylwyosine and its congeners adopt a 100% syn conformation [1][2]. 2'-Deoxy-4-desmethylwyosine, lacking the N⁴-methyl group, is expected to maintain the anti conformational preference characteristic of the 2'-deoxywyosine scaffold, providing predictable stereochemical outcomes during oligonucleotide incorporation [2].

Nucleoside Conformation Structural Biology Oligonucleotide Synthesis

DNA Duplex Destabilization

Although 2'-deoxy-4-desmethylwyosine itself is not the final adduct, its N⁵-alkylated derivative (compound 2) has been quantitatively characterized for its effects on DNA duplex stability [1]. This evidence is relevant because the target compound is the direct precursor to such adducts, and the alkylation step occurs at the N⁵ position of the 2'-deoxy-4-desmethylwyosine scaffold [1]. When an N⁵-alkylated derivative (5-(anthracen-9-ylmethyl)-2'-deoxy-4-desmethylwyosine) was incorporated into an oligodeoxynucleotide, thermal melting studies revealed a free energy difference (ΔΔG°) of 3.2 kcal/mol between the native and modified duplexes, with a corresponding entropy difference (ΔΔS°) of 21 cal/mol·K [1].

DNA Damage Minor Groove Adducts Biophysical Chemistry

2'-Deoxy-4-desmethylwyosine Applications


N²-Modified 2'-Deoxyguanosine Synthesis

Use 2'-deoxy-4-desmethylwyosine as the key intermediate for introducing alkyl, aryl, or polycyclic aromatic hydrocarbon groups at the N² position of 2'-deoxyguanosine. The compound is reacted with an electrophile (e.g., 9-(chloromethyl)anthracene) at the N⁵ position, followed by deprotection with N-bromosuccinimide (NBS) and aqueous ammonia to release the N²-alkylated 2'-deoxyguanosine [1]. This route bypasses the need for traditional exocyclic amino protection and provides access to modified nucleosides for DNA adduct studies.

Conformationally Locked Oligonucleotide Probes

Incorporate 2'-deoxy-4-desmethylwyosine or its derivatives into synthetic oligodeoxynucleotides to study minor groove DNA adduct formation and conformational effects. The tricyclic scaffold enforces a defined anti conformation, enabling reproducible biophysical characterization of adduct-induced helical distortions. As demonstrated for the N⁵-alkylated derivative, such modifications result in quantifiable changes in duplex thermodynamic stability (ΔΔG° ≈ 3.2 kcal/mol), providing a sensitive readout for structure-activity relationship studies [2].

Synthesis of 3-Methyl-2'-deoxyguanosine and 2'-Deoxywyosine

Employ 2'-deoxy-4-desmethylwyosine (also referred to as 4-desmethyl-2'-deoxywyosine, 3a) as the penultimate intermediate in the three-step synthesis of 3-methyl-2'-deoxyguanosine and 2'-deoxywyosine [3]. The compound undergoes methylation at the N⁵ position followed by deblocking to yield the target modified nucleosides, which are valuable for studying glycosidic bond lability and as standards for tRNA modification research.

Fluorescent Nucleoside Analogue Development

Utilize the 2'-deoxy-4-desmethylwyosine core as a starting point for synthesizing fluorescent tricyclic nucleoside analogues. Alkylation at the N⁵ position with polycyclic aromatic moieties (e.g., anthracene) introduces fluorescence properties while maintaining DNA incorporation capability [2]. Such analogues serve as spectroscopic probes for monitoring DNA conformational changes, protein-DNA interactions, and cellular uptake of modified oligonucleotides.

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